4-(6-Methyl-2-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine
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Overview
Description
4-{6-METHYL-2-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}MORPHOLINE is a complex organic compound that features a pyrimidine core substituted with a piperazine ring and a morpholine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-METHYL-2-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}MORPHOLINE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-{6-METHYL-2-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}MORPHOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups like ketones or nitro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-{6-METHYL-2-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}MORPHOLINE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-{6-METHYL-2-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}MORPHOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a receptor and block its activity, thereby preventing a biological response. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.
Flumatinib: Another tyrosine kinase inhibitor with similar structural features and biological activities.
Pyrimidine Derivatives: Various pyrimidine derivatives with different substituents on the pyrimidine ring, exhibiting diverse biological activities.
Uniqueness
4-{6-METHYL-2-[4-(3-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}MORPHOLINE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple interactions with molecular targets, making it a versatile compound in drug discovery and development .
Properties
Molecular Formula |
C20H27N5O3S |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
4-[6-methyl-2-[4-(3-methylphenyl)sulfonylpiperazin-1-yl]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C20H27N5O3S/c1-16-4-3-5-18(14-16)29(26,27)25-8-6-24(7-9-25)20-21-17(2)15-19(22-20)23-10-12-28-13-11-23/h3-5,14-15H,6-13H2,1-2H3 |
InChI Key |
OTXRMSWMOCFISZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCOCC4)C |
Origin of Product |
United States |
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